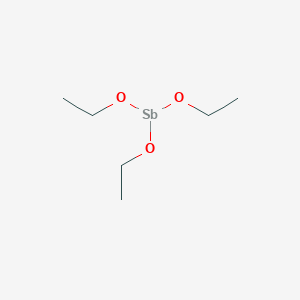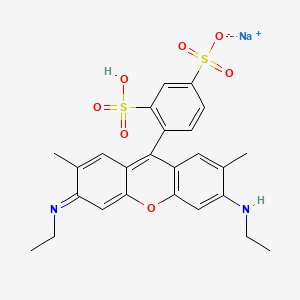
Sulforhodamine G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulforhodamine G is a highly water-soluble fluorescent dye with a broad dynamic range. It is commonly used as a polar tracer in studies of cell morphology and neuronal cell-cell communication . The compound is known for its bright red color and is often utilized in various biological and chemical research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulforhodamine G can be synthesized through a series of chemical reactions involving the condensation of 3,6-bis(ethylamino)-9-(2-carboxyphenyl)xanthylium chloride with sodium 4-aminobenzenesulfonate. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical routes. The process includes rigorous purification steps to achieve high purity levels required for research applications. The compound is then dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Sulforhodamine G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the fluorescence properties of this compound.
Substitution: The aromatic rings in this compound can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfonic acid derivatives, while reduction can result in the formation of amine derivatives.
Applications De Recherche Scientifique
Sulforhodamine G is widely used in scientific research due to its unique properties:
Chemistry: Used as a fluorescent tracer in various chemical reactions and processes.
Biology: Employed in cell staining to study cell morphology and communication.
Medicine: Utilized in drug screening assays to evaluate the efficacy of potential therapeutic agents.
Industry: Applied in the development of fluorescent materials and sensors
Mécanisme D'action
Sulforhodamine G exerts its effects through its fluorescent properties. The compound absorbs light at a specific wavelength (529 nm) and emits light at a different wavelength (548 nm), making it an excellent tool for visualizing biological and chemical processes . The molecular targets and pathways involved include interactions with cellular proteins and membranes, allowing researchers to study various cellular functions and dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulforhodamine B: Similar in structure and used for similar applications but has different fluorescence properties.
Sulforhodamine 101: Has a longer absorption wavelength and is used in specific staining applications.
Rhodamine 6G: Another fluorescent dye with different excitation and emission spectra.
Uniqueness
Sulforhodamine G is unique due to its high water solubility and broad dynamic range, making it suitable for a wide range of applications. Its ability to function as a polar tracer and its stability under various conditions further enhance its utility in scientific research .
Propriétés
Formule moléculaire |
C25H25N2NaO7S2 |
|---|---|
Poids moléculaire |
552.6 g/mol |
Nom IUPAC |
sodium;4-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]-3-sulfobenzenesulfonate |
InChI |
InChI=1S/C25H26N2O7S2.Na/c1-5-26-20-12-22-18(9-14(20)3)25(19-10-15(4)21(27-6-2)13-23(19)34-22)17-8-7-16(35(28,29)30)11-24(17)36(31,32)33;/h7-13,26H,5-6H2,1-4H3,(H,28,29,30)(H,31,32,33);/q;+1/p-1 |
Clé InChI |
NWWFZBYHUXCUDI-UHFFFAOYSA-M |
SMILES canonique |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



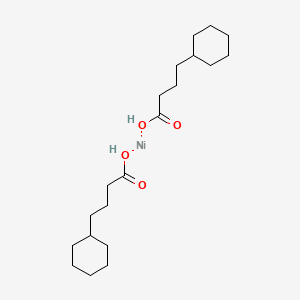
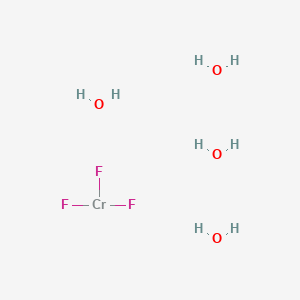
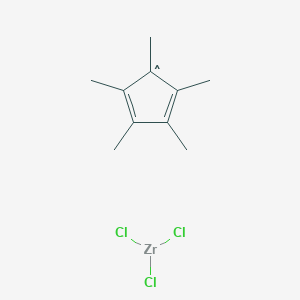
![1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydrochloride](/img/structure/B12062104.png)



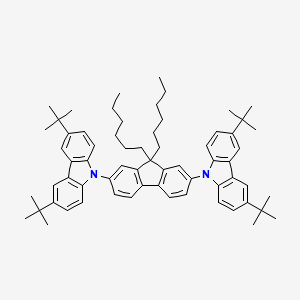
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-(2,2,2-trichloroethanimidoyl)oxyoxan-2-yl]methyl acetate](/img/structure/B12062133.png)
